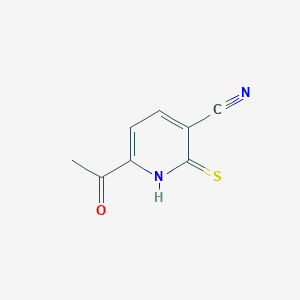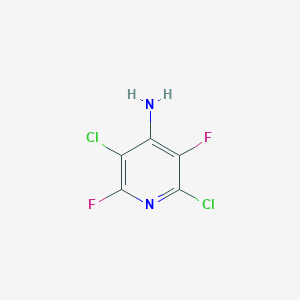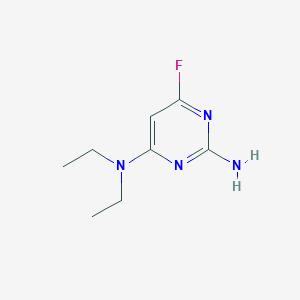
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrF4N . It is used in diverse scientific research fields. Its unique properties make it valuable for synthesizing pharmaceuticals, agrochemicals, and dyes.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline consists of a benzene ring substituted with bromo, fluoro, trifluoromethyl, and aniline groups . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline has a molecular weight of 258.01 g/mol . It has a melting point of 24-29°C . The compound’s density is predicted to be 1.771±0.06 g/cm3 . It’s recommended to be stored in a dark place at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline has been found to have an antimicrobial effect . This means it can inhibit the growth of microorganisms, making it potentially useful in the development of new antimicrobial agents.
Pharmaceutical Applications
The trifluoromethyl group, which is present in 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological properties of drugs, making this compound potentially useful in the development of new pharmaceuticals.
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline has been used in the synthesis and biochemical evaluation of a series of inhibitors of the Hepatitis C virus (HCV) NS3 protease . This enzyme is essential for the replication of the Hepatitis C virus, so inhibitors can potentially be used as antiviral drugs.
Fluorine-Containing Compounds
The presence of fluorine in 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline makes it a potential candidate for the synthesis of fluorine-containing compounds. These compounds have numerous applications in medicine, electronics, agrochemicals, and catalysis .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302-H312-H315-H319-H331, indicating that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It has been found to have anantimicrobial effect , suggesting that it may interact with targets in microbial cells. It has also been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease , indicating that it may interact with this enzyme in the HCV.
Mode of Action
Given its use in the synthesis of hcv ns3 protease inhibitors , it may interact with this enzyme, potentially inhibiting its function and thus interfering with the life cycle of the HCV.
Biochemical Pathways
Its role as a potential inhibitor of the hcv ns3 protease suggests that it may affect theviral replication pathway of HCV .
Result of Action
Its antimicrobial effect and potential role as an HCV NS3 protease inhibitor suggest that it may inhibit the growth of microbes and the replication of HCV at the molecular and cellular levels.
Action Environment
It is recommended to store the compound in acool place , keep the container tightly closed in a dry and well-ventilated place , and store away from strong oxidizing agents .
Propiedades
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMRCSMDONHRKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641047 |
Source


|
| Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline | |
CAS RN |
193090-60-7 |
Source


|
| Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193090-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


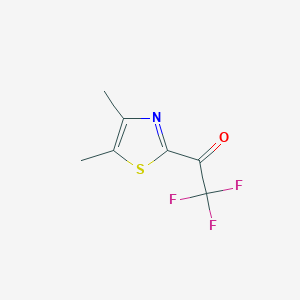
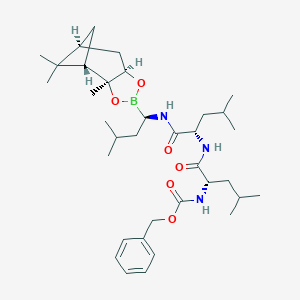
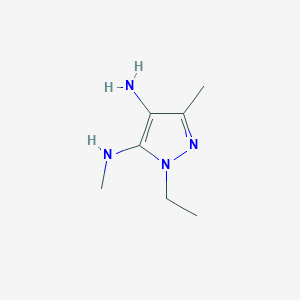
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
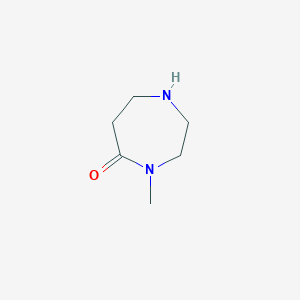


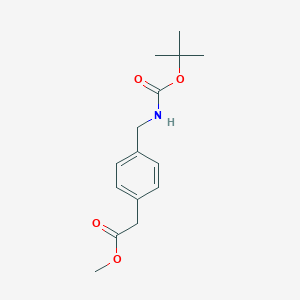
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
